1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane

Catalog No.
S13588667
CAS No.
M.F
C11H21BrO
M. Wt
249.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclo...

Product Name

1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane

IUPAC Name

1-(1-bromo-2-methylpropan-2-yl)oxy-3-methylcyclohexane

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

InChI

InChI=1S/C11H21BrO/c1-9-5-4-6-10(7-9)13-11(2,3)8-12/h9-10H,4-8H2,1-3H3

InChI Key

PMVHYKMNDFGWHT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OC(C)(C)CBr

1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane is an organic compound with the molecular formula C11_{11}H21_{21}BrO and a CAS number of 87096-21-7. This compound features a bromoalkyl moiety attached to a cyclohexane ring, which contributes to its unique chemical properties. The presence of the bromo group enhances its reactivity, making it a valuable intermediate in organic synthesis and various chemical applications .

The chemical behavior of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane can be characterized by several types of reactions:

  • Substitution Reactions: The bromo group can undergo nucleophilic substitution, where it can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Elimination Reactions: Under certain conditions, this compound may also participate in elimination reactions, producing alkenes or other unsaturated compounds.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, while reduction processes can yield alkanes or other saturated derivatives.

Research on the biological activity of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane is limited but suggests potential interactions with biological molecules. Its structural characteristics may allow it to interact with enzymes or receptors, potentially modulating their activities. Such interactions could lead to applications in medicinal chemistry, although specific studies are needed to elucidate its pharmacological properties.

The synthesis of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane typically involves:

  • Starting Materials: The synthesis generally begins with 3-methylcyclohexanol and 1-bromo-2-methylpropane.
  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like acetone. Heating the mixture facilitates the nucleophilic substitution reaction, resulting in the formation of the desired ether.
  • Purification: Following synthesis, purification techniques such as distillation or recrystallization may be employed to isolate the product in high purity.

1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.
  • Chemical Research: This compound is used in research settings to study reaction mechanisms and develop new synthetic methodologies.
  • Industrial Use: It may find applications in the production of specialty chemicals and materials due to its unique structural features .

Interaction studies involving 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane focus on its reactivity with biomolecules and other chemical species. The bromo group allows for halogen bonding interactions, which can influence its binding affinity and reactivity profile. Such studies are crucial for understanding how this compound might behave in biological systems or when used as a reagent in synthetic chemistry.

Several compounds share structural similarities with 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1-Iodo-2-methylpropan-2-yl oxy]-3-methylcyclohexaneContains an iodine atom instead of bromineHigher reactivity due to iodine's larger size and polarizability
1-Chloro-2-methylpropan-2-yloxy]-3-methylcyclohexaneContains a chlorine atomGenerally less reactive than bromine and iodine derivatives
1-Methylpropoxy]-3-methylcyclohexaneLacks halogen substituentsRepresents a simpler ether structure without halogen reactivity

Uniqueness

The uniqueness of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]-3-methylcyclohexane lies in its combination of structural features that provide distinct reactivity patterns compared to simpler analogs. The presence of both a cyclohexane ring and a bromoalkyl group allows for versatile applications in both organic synthesis and potential biological interactions .

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

248.07758 g/mol

Monoisotopic Mass

248.07758 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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